4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-7-3-4-9-10(5-7)15-8(2)12(9)11-6-17-13(14)16-11/h3-6,15H,1-2H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKAKLAGWDHYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)C3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine typically involves the formation of the indole and thiazole rings followed by their coupling. One common method involves the Fischer indole synthesis to form the indole ring, followed by the Hantzsch thiazole synthesis for the thiazole ring. The final step involves coupling these two rings under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Acylation of the 2-Amino Group
The 2-amino group on the thiazole ring undergoes nucleophilic acylation with acid chlorides or anhydrides:
-
Reaction Example :
Treatment with benzoyl chloride (7a ) or acetyl chloride (7d ) in pyridine at 0–5°C produces N-acylated derivatives (6a–f )1.
| Acylating Agent | Conditions | Yield | Product |
|---|---|---|---|
| Benzoyl chloride | Pyridine, 0–5°C, 2 h | 65–78% | 4-(2,6-Dimethylindol-3-yl)-N-benzoylthiazol-2-amine |
| Acetic anhydride | Pyridine, RT, 4 h | 70–82% | 4-(2,6-Dimethylindol-3-yl)-N-acetylthiazol-2-amine |
This modification enhances lipophilicity and bioactivity, critical for antimicrobial applications12.
Electrophilic Substitution on the Indole Ring
The indole moiety participates in electrophilic substitutions (e.g., halogenation, nitration):
-
Chlorination : Reaction with N-chlorosuccinimide (NCS) in DMF at 50°C introduces chlorine at position 5 of the indole ring1.
-
Nitration : Mixed HNO₃/H₂SO₄ at 0°C selectively nitrates the indole’s benzene ring3.
| Reagent | Conditions | Product |
|---|---|---|
| N-Chlorosuccinimide | DMF, 50°C, 6 h | 5-Chloro-4-(2,6-dimethylindol-3-yl)thiazol-2-amine |
| HNO₃/H₂SO₄ | 0°C, 2 h | 5-Nitro-4-(2,6-dimethylindol-3-yl)thiazol-2-amine |
These derivatives show enhanced antibacterial potency against Gram-positive pathogens (MIC: 0.06–0.12 mg/mL)1.
Cross-Coupling Reactions
The thiazole ring facilitates palladium-catalyzed couplings:
-
Suzuki–Miyaura Reaction :
Bromination at the thiazole’s 5-position followed by coupling with arylboronic acids yields biaryl derivatives45.
| Catalyst | Conditions | Yield | Product |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF/H₂O, 80°C, 12 h | 55–68% | 5-(4-Fluorophenyl)-4-(2,6-dimethylindol-3-yl)thiazol-2-amine |
Such modifications expand structural diversity for structure-activity relationship (SAR) studies45.
Oxidation and Reduction Pathways
-
Thiazole Ring Oxidation :
Treatment with H₂O₂ in acetic acid oxidizes the thiazole’s sulfur atom to sulfoxide or sulfone derivatives[^6]. -
Indole Ring Reduction :
Catalytic hydrogenation (H₂/Pd-C) saturates the indole’s pyrrole ring to indoline3.
| Reagent | Conditions | Product |
|---|---|---|
| H₂O₂ (30%) | AcOH, RT, 4 h | 4-(2,6-Dimethylindol-3-yl)thiazole-2-amine sulfoxide |
| H₂ (1 atm)/Pd-C | EtOH, RT, 6 h | 4-(2,6-Dimethylindoline-3-yl)thiazol-2-amine |
These transformations alter electronic properties and solubility3[^6].
Biological Activity of Derivatives
Derivatives exhibit notable bioactivity:
| Derivative | Activity | MIC/MBC (mg/mL) |
|---|---|---|
| N-Benzoyl-4-(2,6-dimethylindol-3-yl)thiazol-2-amine | Antifungal (Candida spp.) | MIC: 0.12 / MBC: 0.251 |
| 5-Chloro-4-(2,6-dimethylindol-3-yl)thiazol-2-amine | Antibacterial (S. aureus) | MIC: 0.06 / MBC: 0.121 |
Mechanistic Insights
-
Thiazole Formation : Proceeds via nucleophilic attack of thiourea’s sulfur on α-chloroacetylindole, followed by cyclization1.
-
Acylation : Pyridine acts as both base and solvent, activating the amino group for electrophilic substitution1.
This compound’s reactivity enables tailored modifications for drug discovery, particularly in antimicrobial and anticancer research12.
Footnotes
Scientific Research Applications
Chemistry
In the realm of chemistry, 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine serves as a building block for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds with tailored properties.
Biology
The compound has been studied for its antimicrobial and anticancer properties. Research indicates that it can inhibit the growth of certain bacteria and cancer cells, making it a potential candidate for further development in therapeutic applications.
Medicine
In medical research, this compound is being investigated for its potential as a therapeutic agent . Studies focus on its mechanism of action, which involves interactions with biological macromolecules such as proteins and nucleic acids. These interactions can modulate enzyme activity and receptor function, leading to various biological effects.
Industry
The compound is also utilized in the development of advanced materials with specific properties. Its unique chemical structure allows it to be incorporated into polymers or other materials that require enhanced performance characteristics.
Data Tables
| Application Area | Details |
|---|---|
| Chemistry | Building block for complex molecules |
| Biology | Antimicrobial and anticancer properties |
| Medicine | Potential therapeutic agent |
| Industry | Development of advanced materials |
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values were determined through in vitro assays, highlighting its potential as an anticancer drug candidate.
- Antimicrobial Properties : Research showed that this compound displayed effective antimicrobial activity against several strains of bacteria. The minimum inhibitory concentration (MIC) was established through standardized testing methods.
- Therapeutic Applications : Investigations into the compound's ability to inhibit specific enzymes related to disease pathways have shown promising results, suggesting its potential role in treating conditions such as Alzheimer's disease by inhibiting acetylcholinesterase activity.
Mechanism of Action
The mechanism of action of 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The indole and thiazole rings can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(indol-3-yl)thiazole-2-amines: These compounds share a similar structure but may have different substituents on the indole or thiazole rings.
4-(indol-3-yl)thiazole acylamines: These compounds have an acyl group attached to the thiazole ring, which can alter their chemical and biological properties.
Uniqueness
4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine is unique due to the presence of the 2,6-dimethyl substituents on the indole ring, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific properties that make it distinct from other similar compounds.
Biological Activity
4-(2,6-Dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine (CAS No. 382622-81-3) is a compound of significant interest due to its various biological activities. This article presents a detailed overview of its biological properties, including anticancer effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H13N3S, with a molecular weight of 243.33 g/mol. The compound features an indole moiety fused with a thiazole ring, which is critical for its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole and indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of various indole-thiazole derivatives on human cancer cell lines such as HeLa (cervical carcinoma) and CEM (T-cell leukemia). The compound exhibited IC50 values in the low micromolar range, indicating strong antiproliferative activity .
- Another investigation into thiazole derivatives demonstrated that modifications at specific positions significantly influenced their cytotoxic potency. For instance, substituents on the phenyl ring were found to enhance activity against cancer cells .
-
Mechanisms of Action :
- The mechanism underlying the anticancer activity often involves the induction of apoptosis in cancer cells. Compounds like this compound may activate caspase pathways leading to programmed cell death .
- Additionally, some studies suggest that these compounds can inhibit key signaling pathways involved in tumor growth and metastasis .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy:
| Substituent | Position | Effect on Activity |
|---|---|---|
| Methyl | 2, 6 | Increases lipophilicity and enhances cell membrane penetration |
| Thiazole Ring | 1 | Essential for cytotoxicity; interacts with cellular targets |
| Indole Moiety | 3 | Contributes to biological activity through hydrogen bonding interactions |
Additional Biological Activities
Beyond anticancer properties, compounds related to thiazoles have shown potential in other therapeutic areas:
- Antimicrobial Activity : Some thiazole derivatives exhibit broad-spectrum antimicrobial effects against bacteria and fungi.
- Anti-inflammatory Effects : Research indicates that certain thiazole-containing compounds can modulate inflammatory pathways .
- Anticonvulsant Properties : Thiazoles have been studied for their ability to reduce seizure activity in animal models .
Q & A
Basic: What are the standard synthetic routes for 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine?
Methodological Answer:
The compound is typically synthesized via cyclocondensation or Schiff base formation. For example:
- Cyclocondensation: Reacting 2-aminothiazole derivatives with substituted indole carboxaldehydes under reflux in ethanol or acetic acid. This method is analogous to the synthesis of structurally related thiazole-indole hybrids, where 2-amino-4-phenylthiazole reacts with veratraldehyde in ethanol with catalytic acetic acid .
- Schiff Base Formation: Condensation of indole-3-carboxaldehydes with thiazol-2-amine precursors, followed by cyclization. details a similar approach using 3-formyl-1H-indole-2-carboxylic acid and thiourea derivatives in the presence of chloroacetic acid and sodium acetate .
Advanced: How can computational methods optimize the synthesis of this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict optimal reaction conditions. For instance:
- Reaction Design: ICReDD’s approach combines computational modeling and experimental data to narrow down parameters like solvent polarity, catalyst choice, and temperature. This reduces trial-and-error steps, as seen in ’s framework for reaction optimization .
- Mechanistic Insights: Transition state analysis can identify energy barriers in cyclocondensation steps, guiding the selection of acid catalysts (e.g., acetic acid vs. sulfuric acid) to accelerate kinetics .
Basic: What analytical techniques confirm the molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography: Provides definitive proof of molecular conformation. demonstrates this for a structurally similar thiazol-2-amine derivative, resolving bond lengths and angles in the indole-thiazole core .
- Spectroscopy:
- NMR: Distinct signals for indole NH (~12 ppm), thiazole protons (6.5–8.5 ppm), and methyl groups (~2.5 ppm). reports detailed - and -NMR data for related compounds .
- IR: Confirms functional groups (e.g., NH stretching at 3200–3400 cm, C=S/C=N vibrations at 1600–1500 cm) .
Advanced: How to resolve discrepancies in spectral data across studies?
Methodological Answer:
- Cross-Validation: Combine multiple techniques (e.g., mass spectrometry for molecular weight confirmation, elemental analysis for purity). highlights discrepancies in melting points and spectral peaks due to polymorphic forms or solvent residues, resolved via recrystallization and HPLC .
- Dynamic NMR: For tautomeric equilibria (e.g., indole NH proton exchange), variable-temperature NMR can clarify ambiguous signals .
Basic: What biological activities are reported for this compound?
Methodological Answer:
While direct data on this compound is limited, structurally related thiazole-indole hybrids show:
- Antimicrobial Activity: reports thiazole-triazole derivatives with MIC values of 2–8 µg/mL against S. aureus and E. coli via membrane disruption .
- Anticancer Potential: Analogous compounds in inhibit topoisomerase II, validated via MTT assays (IC ~10 µM) .
Advanced: How can molecular docking guide the design of derivatives with enhanced activity?
Methodological Answer:
- Target Identification: Dock the compound into active sites (e.g., E. coli DNA gyrase or human kinase domains) using AutoDock Vina. demonstrates this for thiazole derivatives, identifying critical hydrogen bonds with residues like Asp73 and Tyr122 .
- SAR Optimization: Modify substituents (e.g., methyl groups on indole, halogens on thiazole) to improve binding affinity. For example, fluorinated analogs in show enhanced metabolic stability .
Basic: What factors influence the compound’s stability during experiments?
Methodological Answer:
- pH Sensitivity: The indole NH group is prone to deprotonation in basic conditions, leading to decomposition. Storage in acidic buffers (pH 4–6) is recommended .
- Light and Oxygen: Thiazole rings oxidize under UV light; experiments should use amber vials and inert atmospheres .
Advanced: What strategies mitigate degradation in biological assays?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
